3-Hydroxy-5,5-dimethylhexanoic acid

Carnitine acyltransferase CPT-I CPT-II

3-Hydroxy-5,5-dimethylhexanoic acid (HDH, compound CAS 149650-17-9), also catalogued as 3-HDH, is a branched-chain hydroxy acid (C8H16O3, MW 160.21) designed as a neutral, isosteric analogue of the cofactor carnitine, substituting the quaternary ammonium nitrogen with a quaternary carbon atom. This precise molecular design makes HDH a unique, charge-differential probe for carnitine acyltransferase (CAT/CPT) enzymology, available in commercially useful specifications (purity ≥95%, powder form, stable under recommended storage).

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 149650-17-9
Cat. No. B114555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5,5-dimethylhexanoic acid
CAS149650-17-9
Synonyms3-HDH
3-hydroxy-5,5-dimethylhexanoic acid
3-hydroxy-5,5-dimethylhexanoic acid, (R)-isomer
3-hydroxy-5,5-dimethylhexanoic acid, (S)-isome
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(CC(=O)O)O
InChIInChI=1S/C8H16O3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11)
InChIKeyPHACRADGRHURFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5,5-dimethylhexanoic acid (HDH): A Carnitine-Isosteric Probe with Purchase-Ready Purity and Defined Enzyme Inhibition


3-Hydroxy-5,5-dimethylhexanoic acid (HDH, compound CAS 149650-17-9), also catalogued as 3-HDH, is a branched-chain hydroxy acid (C8H16O3, MW 160.21) designed as a neutral, isosteric analogue of the cofactor carnitine, substituting the quaternary ammonium nitrogen with a quaternary carbon atom [1]. This precise molecular design makes HDH a unique, charge-differential probe for carnitine acyltransferase (CAT/CPT) enzymology, available in commercially useful specifications (purity ≥95%, powder form, stable under recommended storage) [2] . Unlike carnitine, HDH is not a substrate for CAT, CPT-I, or CPT-II at up to 10 mM, establishing it as a definitive tool for dissecting charge-dependent catalytic mechanisms [1].

Why Structural Mimicry Alone Fails: The Functional Irreplaceability of 3-Hydroxy-5,5-dimethylhexanoic acid (HDH)


Generic substitution with endogenous substrates (e.g., carnitine), other hydroxyl-acid analogs, or even the acetylated derivative (Ac-HDH) is not scientifically equivalent when the research or assay objective requires a charge-neutral, isosteric inhibitor. Carnitine serves as a productive substrate, while other analogs like 3-amino-5,5-dimethylhexanoic acid exhibit different Ki values and selectivity profiles due to altered charge states [1] . Even the closely related Ac-HDH shows divergent Ki values (e.g., 4.1 mM vs. 8.3 mM on CAT) and altered stereoselectivity, meaning each molecular variant occupies a distinct functional niche in acyltransferase pharmacology [1]. For procurement targeting carnitine acyltransferase mechanistic studies or inhibitor screening, only the racemic or enantiopure HDH provides the specific combination of isosteric binding and charge-based inhibition reflected in the quantitative evidence below, making blind analog substitution scientifically invalid.

Quantitative Differentiation Evidence for 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) vs. Carnitine Analogs


Charge-Neutral Isosteric Inhibition Across Carnitine Acyltransferases Compared to Carnitine

Racemic HDH is not a substrate for CAT, CPT-I, or CPT-II at concentrations up to 10 mM, unlike carnitine which serves as the canonical co-substrate, thereby establishing HDH as a pure competitive inhibitor. The Ki values for racemic HDH are 8.3 mM (CAT), 3.6 mM (CPT-I), and 2.8 mM (CPT-II), demonstrating that HDH can competitively bind the carnitine-active site without undergoing catalysis [1]. This functional distinction—neutral isosteric inhibitor vs. cationic substrate—is a unique property for probing charge-dependent catalysis.

Carnitine acyltransferase CPT-I CPT-II CAT Competitive inhibition Isostere

Enantiomer-Specific Stereoselective Inhibition of CPT-I: S-(−)-HDH vs. R-(+)-HDH

The S-(−)-enantiomer of HDH inhibits CPT-I with a Ki of 1.4 mM, while the R-(+)-enantiomer exhibits no inhibitory effect at concentrations up to 5 mM [1]. This represents a fundamental stereoselective blockade, where only the S-enantiomer retains inhibitory activity against CPT-I, providing a chiral tool for isoform-selective inhibition studies.

Stereoselective inhibition CPT-I Chiral pharmacology Enantiomer comparison

Comparative CAT Inhibition: HDH vs. 3-Amino-5,5-dimethylhexanoic Acid (Amino Analog)

3-Hydroxy-5,5-dimethylhexanoic acid (HDH) exhibits a Ki of 8.3 mM against carnitine acetyltransferase (CAT), which is approximately 3.2-fold higher (weaker) than the Ki of 2.6 mM for 3-amino-5,5-dimethylhexanoic acid, the amino analog [1] . This quantitative difference demonstrates that the hydroxyl-to-amino substitution significantly alters binding affinity, and that HDH occupies a distinct position in the carnitine acyltransferase inhibitor hierarchy.

Carnitine acetyltransferase Analog comparison Ki ranking Structure-activity relationship

Acetylated Derivative (Ac-HDH) vs. Parent HDH: Reverse-Direction CAT Inhibition

The O-acetyl derivative of HDH (Ac-HDH) inhibits CAT with a Ki of 4.1 mM when assayed in the reverse direction, compared to parent racemic HDH Ki of 8.3 mM in the forward direction [1]. This represents a ~2-fold potency difference, indicating that acetylation modulates both inhibition magnitude and directional preference.

Acetyl-HDH CAT reverse assay Derivatization Structure-activity

Commercial Purity and Physical Form: HDH as a Procurement-Ready Research Tool

Commercially available 3-hydroxy-5,5-dimethylhexanoic acid (CAS 149650-17-9) is supplied as a powder with a minimum purity specification of 95%, and is documented as chemically stable under recommended storage conditions [1] . This specification is critical for experimental reproducibility and compares favorably to custom-synthesized or lower-purity alternatives that require additional purification prior to use.

Purity specification Powder form Stability Procurement

Best-Fit Research Applications for 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) Based on Quantitative Evidence


Charge-Dependence Studies of Carnitine Acyltransferase Catalysis Using a Neutral Isosteric Probe

HDH is the preferred tool for enzymologists investigating the role of the quaternary ammonium positive charge in carnitine acyltransferase catalysis. As established in Saeed et al. (1993), HDH is isosteric with carnitine but lacks the cationic charge, and it competitively inhibits CAT (Ki = 8.3 mM), CPT-I (Ki = 3.6 mM), and CPT-II (Ki = 2.8 mM) without serving as a substrate [1]. This enables clean experimental designs that separate charge effects from binding effects—an experimental design that carnitine or charged analogs fundamentally cannot support.

Enantioselective CPT-I Inhibition Using S-(−)-HDH as a Chiral Probe

For studies requiring isoform-selective inhibition of CPT-I, only the S-(−)-enantiomer of HDH (CAS 149715-69-5) is active (Ki = 1.4 mM), while R-(+)-HDH shows no inhibition at up to 5 mM [1]. This dramatic stereoselectivity makes the S-(−) enantiomer an essential chiral probe for CPT-I pharmacology, target validation, and any application where enantiomer-specific activity is required. Procurement of the racemate will confound results due to the inactive R-enantiomer contributing to total mass but not to inhibitory activity.

Mechanistic Differentiation of Forward vs. Reverse Carnitine Acetyltransferase (CAT) Reactions

The parent HDH (Ki forward = 8.3 mM) and its acetylated derivative Ac-HDH (Ki reverse = 4.1 mM) exhibit distinct directional inhibition profiles [1]. This pair of compounds can be used in tandem to probe the forward and reverse reaction mechanisms of CAT independently, enabling detailed kinetic dissection of the acyltransferase catalytic cycle. No other commercially available carnitine analog pair offers this precise forward/reverse discrimination.

Inhibitor SAR Libraries Centered on Carnitine Acyltransferase Binding Site Architecture

HDH (Ki CAT = 8.3 mM) sits at the weaker end of the carnitine acyltransferase inhibitor potency spectrum compared to the amino analog 3-amino-5,5-dimethylhexanoic acid (Ki CAT = 2.6 mM) and the acetylated derivative Ac-HDH (Ki reverse = 4.1 mM) [1] . This graded potency series enables structure-activity relationship (SAR) studies where incremental changes in binding affinity can be systematically correlated with molecular structure, making HDH an anchor point for inhibitor library design around the carnitine binding pocket.

Quote Request

Request a Quote for 3-Hydroxy-5,5-dimethylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.